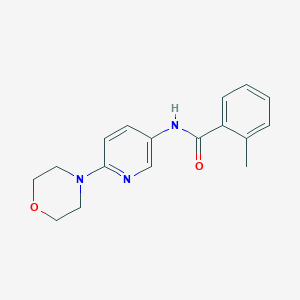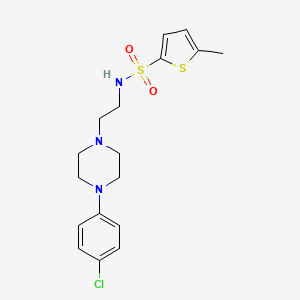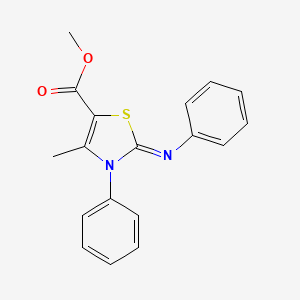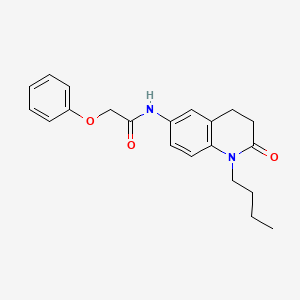
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a chemical compound with the CAS number 383146-21-2 . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results . For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or material safety data sheets (MSDS).Applications De Recherche Scientifique
Fluorescent Anion Sensing
Dorazco‐González et al. (2014) explored the application of dicationic derivatives related to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide for fluorescent anion sensing in water. These compounds, specifically dicationic N-methylated derivatives of pyridine dicarboxamide, exhibited efficient fluorescence quenching by various anions, including halides and nucleotides, attributing their high sensitivity to the preorganized rigid structure of the receptors and high acidity of the amides (Dorazco‐González et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds utilizing derivatives similar to this compound has been a significant area of research. For example, Yamagata et al. (2002) reported on the synthesis of 3-Diaminomethylene-2(3H)-furanones via the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Yamagata et al., 2002).
Electrochemical Properties
Meghdadi et al. (2008) investigated pyridinecarboxamide cobalt(III) complexes, demonstrating the effect of bridge substituents on redox properties. This study highlights the potential of pyridinecarboxamide derivatives in the development of electrochemical sensors and devices (Meghdadi et al., 2008).
Crystal Structure and Molecular Interactions
The study by Pang et al. (2006) on the crystal structure of a benzamide molecule related to this compound revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing the structure, which could inform the design of pharmaceuticals and materials (Pang et al., 2006).
Medicinal Chemistry Applications
Research by Lu et al. (2017) on 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide highlighted its potential as an inhibitor of cancer cell proliferation, showcasing the therapeutic applications of compounds structurally related to this compound (Lu et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)19-14-6-7-16(18-12-14)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWREZDSMVEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2983382.png)



![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)
![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)
![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide](/img/structure/B2983404.png)

